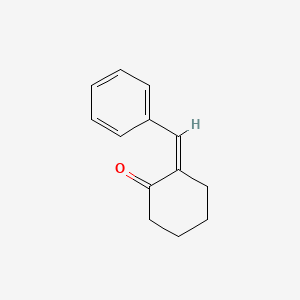

2-Benzylidenecyclohexanone

Description

Structure and Properties 2-Benzylidenecyclohexanone (C₁₃H₁₄O, MW: 186.25) is an α,β-unsaturated ketone featuring a cyclohexanone ring conjugated with a benzylidene group. It exists in stereoisomeric forms, primarily the (E)-isomer (CAS: 1467-15-8) and (Z)-isomer (CAS: 5682-83-7) . Key characterization data includes:

- ¹H NMR (CDCl₃): δ 1.68–1.75 (m, 4H, H4), 7.81 (s, 1H, H1’) .

- ¹³C NMR (CDCl₃): δ 23.5 (C4), 128.2–136.7 (aromatic carbons), 200.5 (ketone C=O) .

- Physical Properties: Melting point = 54°C; boiling point = 190°C (at 2.7 kPa) .

Synthesis It is synthesized via an Aldol condensation between benzaldehyde and cyclohexanone under basic or catalytic conditions, yielding up to 89% efficiency in optimized protocols .

Properties

IUPAC Name |

(2Z)-2-benzylidenecyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDPHYIZVFJQCD-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)/C(=C\C2=CC=CC=C2)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5682-83-7, 31021-02-0 | |

| Record name | 2-Benzylidenecyclohexan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylidenecyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzylidenecyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

Sodium hydroxide (NaOH) is the standard catalyst, with optimal concentrations ranging from 5–20 mol%. Ethanolic solutions at reflux (78°C) for 8 hours produce yields of 93%. Lower catalyst loadings (10 mol%) in tetrahydrofuran (THF) at room temperature achieve comparable yields (>99%) within 5 hours.

Table 1: Traditional Synthesis Optimization

| Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 20 NaOH | Ethanol | Reflux | 8 | 93 |

| 10 NaOH | THF | Room temp | 5 | >99 |

| 5 NaOH | Solvent-free | Grinding | 0.08 | 98 |

Stoichiometric Considerations

Controlling the benzaldehyde-to-cyclohexanone ratio is critical:

-

2:1 molar ratio : Favors bis-benzylidenecyclohexanone derivatives. Excess aldehyde drives the reaction toward the thermodynamically stable di-substituted product.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation significantly accelerates reaction kinetics by enhancing molecular collisions. A 2017 study demonstrated that irradiating cyclohexanone and benzaldehyde with 5 mol% NaOH for 2 minutes at 300 W yields 81% pure product. MAOS reduces side reactions, as evidenced by gas chromatography purity >95%.

Comparative Efficiency

-

Yield enhancement : 15–20% higher than conventional heating.

-

Product selectivity : Mono-condensation predominates due to rapid reaction quenching.

Solvent-Free Mechanochemical Methods

Grinding reactants with solid NaOH in a mortar and pestle eliminates solvent use, aligning with green chemistry principles.

Procedure and Outcomes

This method avoids solvent purification steps, reducing waste generation.

Advanced Catalytic Systems

Manganese(III) Complex Catalysis

A manganese(III) complex derived from ketopinic acid achieves >99% yield in 5 minutes at room temperature. The catalyst operates via Lewis acid activation of the carbonyl group, enabling rapid enolate formation.

Table 2: Catalytic Performance Comparison

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| Mn(III) complex | 5 | >99 |

| NaOH | 300 | 93 |

| KHMDS/Water | 5 | >99 |

Potassium Hexamethyldisilazide (KHMDS)

KHMDS with trace water (1 M in THF) facilitates aldol condensation at room temperature, achieving quantitative yields within 5 minutes.

Reaction Mechanism and Stereochemistry

The reaction proceeds via:

-

Enolate formation : Base deprotonates cyclohexanone at the α-carbon.

-

Nucleophilic attack : Enolate reacts with benzaldehyde’s electrophilic carbonyl carbon.

-

Dehydration : Elimination of water forms the conjugated enone system.

Stereoselectivity favors the E-isomer due to steric hindrance between the benzylidene group and cyclohexanone ring.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the α,β-unsaturated double bond or ketone group.

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| KMnO₄ | Benzylidenecyclohexanone derivatives | Aqueous acidic medium | |

| CrO₃ | Carboxylic acids | Anhydrous conditions |

Reduction Reactions

Reduction targets the carbonyl group or conjugated double bond.

| Reducing Agent | Product | Conditions | Reference |

|---|---|---|---|

| NaBH₄ | Cyclohexanol derivatives | Methanol, room temp | |

| LiAlH₄ | Cyclohexane diols | Dry ether, reflux |

Addition Reactions with Dithiocarbamic Acid

Reactions with dithiocarbamic acid form cyclic thiazine derivatives.

-

Mechanism : Trans-addition followed by cyclization under acidic conditions (-5°C) .

-

Products : Cis-fused cyclopenta[d] thiazine-2(1H)-thione derivatives (e.g., 2a-c ) .

-

Stereochemistry : Confirmed via X-ray diffraction (trans-4-phenyl group relative to H-4a) .

Table 1: Reaction Products and Yields

| Starting Material | Product | Yield |

|---|---|---|

| (E)-2-Benzylidenecyclopentanone | 4-Phenyl-7a-hydroxyhexahydrothiazine | 72% |

| 4-Methoxy-substituted analog | 4-(4’-Methoxyphenyl) derivative | 81% |

Metabolic Transformations

In vivo studies reveal metabolic pathways:

-

Primary Metabolite : 2-(p-Hydroxybenzyl)cyclohexanol (urinary excretion) .

-

Unidentified Metabolites : Three in urine and feces after oral administration .

Biological Activity-Related Reactions

The compound interacts with biological targets:

-

Antiplasmodial Activity : Binds to β-haematin and inhibits Plasmodium falciparum lactate dehydrogenase.

-

Cytotoxic Effects : IC₅₀ <10 µM against Molt/C8 and CEM T-lymphocytes .

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring:

| Reagent | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | Nitro-substituted derivatives | Nitration at 0°C |

| Halogens (Cl₂/Br₂) | Halo-substituted analogs | Lewis acid catalysis |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Benzylidenecyclohexanone serves as an important intermediate in the synthesis of various organic compounds. It can be synthesized through the aldol condensation of benzaldehyde and cyclohexanone, typically using a base catalyst like sodium hydroxide or potassium hydroxide under reflux conditions. This reaction can yield derivatives that are further utilized in the production of pharmaceuticals and agrochemicals.

Synthetic Routes

- Aldol Condensation: Benzaldehyde + Cyclohexanone → this compound + H₂O

- Microwave-Assisted Organic Synthesis (MAOS): A rapid method yielding high purity and efficiency .

Biological Applications

Antitumor and Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic properties. Studies indicate its potential as an antitumor agent, with notable effects on various cancer cell lines, including cervical (HeLa) and gastric adenocarcinoma cells . The compound's mechanism involves inhibiting mitochondrial function, which is crucial for cellular energy metabolism.

Model Substrate in Biochemical Assays

The compound is also used in enzyme-catalyzed reactions, acting as a model substrate for studying enzyme kinetics and mechanisms. Its structural features allow it to participate in nucleophilic or electrophilic interactions, influencing its reactivity.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized as a building block in the synthesis of fine chemicals. Its derivatives find applications in producing polymers and other specialty chemicals due to their unique chemical properties.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of various 2-benzylidenecyclohexanones on human cancer cell lines. The results indicated significant cytotoxicity correlated with the structural modifications of the compound. The most active derivatives exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against different cancer types .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of mitochondrial function by this compound demonstrated its potential as a therapeutic agent. The compound was shown to inhibit yeast mitochondrial activity significantly, suggesting a broader application in targeting mitochondrial dysfunctions in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Benzylidenecyclohexanone involves its interaction with various molecular targets. Its effects are primarily due to its ability to undergo chemical reactions that modify biological molecules. For example, its potential anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

2-Benzylcyclohexanone

Structure: Saturated analog lacking the α,β-unsaturation. Synthesis: Catalytic hydrogenation of 2-benzylidenecyclohexanone . Properties:

2-Benzyl-2-methylcyclohexanone

Structure: Cyclohexanone with benzyl and methyl substituents at C2 (C₁₄H₁₈O, MW: 202.30) . Synthesis: Likely via alkylation of cyclohexanone with benzyl and methyl halides. Properties:

- Increased steric hindrance alters reactivity in nucleophilic additions.

- No reported catalytic or biological data in evidence. Applications: Potential intermediate in fine chemical synthesis.

2-Phenylcyclohexanone

Structure: Cyclohexanone with a phenyl group directly attached at C2. Synthesis: Derived from 2-methylcyclohexanone via functionalization or oxidative methods . Properties:

- Lacks conjugation, reducing electronic delocalization.

- Applications: Used in fragrance and polymer industries.

This compound Oxime Derivatives

Structure: Oxime (-NOH) replaces the ketone group. Synthesis: Reaction with hydroxylamine . Properties:

Comparative Data Table

Key Research Findings

- Catalytic Utility: this compound undergoes Lewis base-catalyzed conjugate reduction (89% yield) to 2-benzylcyclohexanone, demonstrating versatility in saturated ketone synthesis .

- Stereochemical Impact : (E)-isomers exhibit higher biochemical activity than (Z)-forms due to optimal spatial alignment of functional groups .

Biological Activity

2-Benzylidenecyclohexanone (BCH) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential applications in drug development, especially as an anti-inflammatory and anticancer agent. This article delves into the biological activities of this compound, summarizing various research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a cyclohexanone ring with a benzylidene group attached. Its molecular formula is , and it has a molecular weight of 196.24 g/mol. The structure allows for various chemical modifications, leading to derivatives with enhanced biological activities.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through several mechanisms:

- Cell Cycle Arrest : Studies have shown that BCH can induce G2/M cell cycle arrest in cancer cells, leading to inhibited proliferation and colony formation. For instance, in vitro studies on LoVo cells demonstrated that BCH treatment resulted in increased apoptosis markers and altered expression of pro-apoptotic proteins like Bax and Bad, confirming its role as an intrinsic apoptosis inducer .

- Cytotoxicity : Various derivatives of BCH have been evaluated for cytotoxic effects against different cancer cell lines. For example, the compound 2,6-bis(4-nitrobenzylidene)cyclohexanone showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 0.48 ± 0.05 mM while exhibiting negligible toxicity towards normal Vero cells .

The mechanism by which BCH exerts its anticancer effects involves:

- Inhibition of Bcl-2 : Research has identified Bcl-2 as a primary target for BCH. Its down-regulation leads to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and apoptosis .

- Metabolic Pathways : Studies on the metabolism of BCH have revealed that it undergoes biotransformation in vivo, resulting in various metabolites that may also contribute to its biological activity .

Anti-inflammatory Activity

BCH derivatives have also been studied for their anti-inflammatory properties:

- Nitric Oxide Inhibition : Certain compounds derived from BCH demonstrated significant inhibition of nitric oxide (NO) production in macrophage cell lines, indicating potential use as anti-inflammatory agents . The presence of hydroxyl and methoxy groups in these derivatives was found to enhance their inhibitory effects on NO production.

Summary Table of Biological Activities

Case Studies

- Study on Antitumor Activity : In a study evaluating various BCH derivatives, it was found that compounds with specific substitutions on the benzylidene moiety exhibited enhanced cytotoxicity against MDA-MB 231 breast cancer cells. The most potent compound had an IC50 value less than 10 μM .

- Metabolic Study : A metabolic study involving male Wistar rats showed that after administration of BCH, several metabolites were identified through chromatography techniques. This study highlighted the importance of understanding the metabolic pathways to optimize therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzylidenecyclohexanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The Claisen-Schmidt condensation between cyclohexanone and benzaldehyde derivatives is the most common route. Optimization involves:

-

Catalyst selection : NaOH or KOH in ethanol (traditional) vs. green catalysts like ionic liquids for reduced waste .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; solvent-free conditions improve atom economy.

-

Temperature control : Elevated temperatures (80–100°C) accelerate kinetics but risk retro-aldol side reactions.

-

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor by-products using LC-MS .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How should researchers characterize this compound to distinguish it from structural analogs?

- Methodological Answer :

- Spectroscopic techniques :

- NMR : Key signals include the α,β-unsaturated ketone protons (δ 6.8–7.5 ppm for aromatic protons, δ 2.1–2.5 ppm for cyclohexanone methylene groups).

- IR : Confirm C=O stretch (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).

- Chromatography : Use TLC (silica gel, hexane/ethyl acetate 7:3) to monitor reaction progress and confirm single-spot purity.

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and nucleophilic/electrophilic sites.

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies.

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine models .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation time) and include positive/negative controls.

- Data triangulation : Cross-validate using orthogonal methods (e.g., in vitro enzyme inhibition + in silico docking + cytotoxicity profiling).

- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to assess variability across studies .

Q. How can response surface methodology (RSM) optimize multi-variable synthesis parameters for novel this compound analogs?

- Methodological Answer :

- Design of Experiments (DoE) : Use software like Design Expert to create a central composite design (CCD) for variables (e.g., molar ratio, temperature, catalyst loading).

- Model validation : Analyze ANOVA results (p-values <0.05) and lack-of-fit tests to ensure predictive accuracy.

- Case study : A 2024 study achieved 92% yield by optimizing benzaldehyde derivative stoichiometry and microwave-assisted heating .

Data Analysis & Validation

Q. What advanced analytical techniques address challenges in detecting trace impurities in this compound samples?

- Methodological Answer :

- LC-HRMS : Identify impurities at ppm levels with high-resolution mass spectrometry.

- NMR spectroscopy : Use 2D-COSY or HSQC to resolve overlapping signals from by-products.

- X-ray crystallography : Resolve structural ambiguities for crystalline derivatives.

Q. How do researchers design mechanistic studies to probe the keto-enol tautomerism of this compound?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- pH-dependent studies : Monitor tautomer ratios via UV-Vis spectroscopy under varying pH conditions.

- Theoretical modeling : Map potential energy surfaces using QM/MM simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.